Tert-butyl (5-formyl-6-hydroxypyridin-2-YL)methylcarbamate
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Overview
Description
Tert-butyl (5-formyl-6-hydroxypyridin-2-YL)methylcarbamate is a heterocyclic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl, hydroxyl, and carbamate groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (5-formyl-6-hydroxypyridin-2-YL)methylcarbamate typically involves the reaction of 5-formyl-6-hydroxypyridine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-formyl-6-hydroxypyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.
Major Products Formed
Oxidation: Tert-butyl (5-carboxy-6-hydroxypyridin-2-YL)methylcarbamate.
Reduction: Tert-butyl (5-hydroxymethyl-6-hydroxypyridin-2-YL)methylcarbamate.
Substitution: Tert-butyl (5-chloro-6-hydroxypyridin-2-YL)methylcarbamate.
Scientific Research Applications
Tert-butyl (5-formyl-6-hydroxypyridin-2-YL)methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Tert-butyl (5-formyl-6-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The carbamate group can undergo hydrolysis, releasing the active form of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Similar structure but with a bromine and methoxy group instead of formyl and hydroxyl groups.
Tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate: Contains two methoxy groups instead of formyl and hydroxyl groups.
Tert-butyl (6-formylpyridin-2-yl)carbamate: Lacks the hydroxyl group present in Tert-butyl (5-formyl-6-hydroxypyridin-2-YL)methylcarbamate.
Uniqueness
This compound is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl N-[(5-formyl-6-oxo-1H-pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)13-6-9-5-4-8(7-15)10(16)14-9/h4-5,7H,6H2,1-3H3,(H,13,17)(H,14,16) |
InChI Key |
SYTFOGNNJCJQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C(=O)N1)C=O |
Origin of Product |
United States |
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